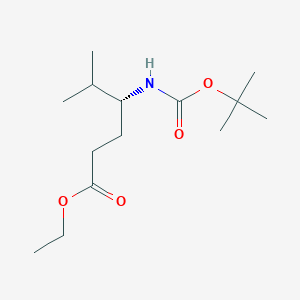
Ethyl (R)-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a building block in the synthesis of more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate typically involves the protection of the amine group of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is followed by esterification to introduce the ethyl ester group, typically using ethanol and a catalyst such as sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Deprotection: The primary amine.
Substitution: Substituted esters or amides.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxohexanoate
- N-(tert-Butoxycarbonyl)prolinal
- Boc-protected amino acids
Uniqueness
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is unique due to its specific structure, which includes a Boc-protected amine and an ethyl ester group. This combination makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
Properties
Molecular Formula |
C14H27NO4 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl (4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C14H27NO4/c1-7-18-12(16)9-8-11(10(2)3)15-13(17)19-14(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
XXFLLEWETZSFNN-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CCC(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















